molecular formula C10H17NO3S B14452243 N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid CAS No. 73095-53-1

N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid

Cat. No.: B14452243
CAS No.: 73095-53-1
M. Wt: 231.31 g/mol
InChI Key: DSEPTYOCUKEWRG-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is a compound that combines an amine and a sulfonic acid The amine component, N,N-dimethyl-1-phenylmethanamine, is a tertiary amine with a phenyl group attached to the nitrogen atom Methanesulfonic acid is a strong acid commonly used as a catalyst in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-1-phenylmethanamine can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . Another method involves the three-component coupling of benzylamine, benzaldehyde, and carbon dioxide under light irradiation . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide.

Industrial Production Methods

Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the Eschweiler-Clarke reaction due to its efficiency and simplicity. Methanesulfonic acid is produced on a large scale through the oxidation of dimethyl sulfide, which is a byproduct of the petrochemical industry.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylbenzylamine oxide.

    Reduction: It can be reduced to form N-methyl-1-phenylmethanamine.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: N,N-dimethylbenzylamine oxide.

    Reduction: N-methyl-1-phenylmethanamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-phenylmethanamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. Methanesulfonic acid, being a strong acid, can protonate various substrates, facilitating their transformation in organic reactions. The combination of these two components allows for a wide range of chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid is unique due to the presence of both a tertiary amine and a strong acid in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

73095-53-1

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

N,N-dimethyl-1-phenylmethanamine;methanesulfonic acid

InChI

InChI=1S/C9H13N.CH4O3S/c1-10(2)8-9-6-4-3-5-7-9;1-5(2,3)4/h3-7H,8H2,1-2H3;1H3,(H,2,3,4)

InChI Key

DSEPTYOCUKEWRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1.CS(=O)(=O)O

Origin of Product

United States

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